3-(2-(Trifluoromethyl)phenoxy)azetidine
Overview
Description
3-(2-(Trifluoromethyl)phenoxy)azetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the trifluoromethyl group in its structure significantly influences its chemical and biological properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Trifluoromethyl)phenoxy)azetidine typically involves the reaction of 2-(trifluoromethyl)phenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of azetidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Trifluoromethyl)phenoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines or ring-opened products.
Scientific Research Applications
3-(2-(Trifluoromethyl)phenoxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 3-(2-(Trifluoromethyl)phenoxy)azetidine involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(Trifluoromethyl)phenyl)azetidine
- 3-(2-(Trifluoromethyl)phenoxy)azetidine hydrochloride
- 2-(Trifluoromethyl)phenoxyazetidine
Uniqueness
This compound is unique due to the presence of both the azetidine ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, such as increased stability, reactivity, and the ability to interact with a wide range of biological targets. Compared to similar compounds, it may offer enhanced efficacy and selectivity in various applications .
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenoxy]azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)8-3-1-2-4-9(8)15-7-5-14-6-7/h1-4,7,14H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRYPVYCXBBOJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510496 | |
Record name | 3-[2-(Trifluoromethyl)phenoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76263-24-6 | |
Record name | 3-[2-(Trifluoromethyl)phenoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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